2,2-Difluoro-4-cyano-1,3-benzodioxole
Overview
Description
2,2-Difluoro-4-cyano-1,3-benzodioxole is a chemical compound with the molecular formula C8H3F2NO2 . It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Synthesis Analysis
The synthesis of 2,2-Difluoro-1,3-benzodioxol-4-aldehyde, an intermediate for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .Molecular Structure Analysis
The 2,2-difluoro-1,3-benzodioxole ring system is approximately planar with its mean plane twisted with respect to the pyrrole ring, making a dihedral angle of 2.51 (9)° .Chemical Reactions Analysis
The 2,2-difluorobenzodioxole moiety has been introduced in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 210.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Metabolic Stability in Medicinal Chemistry
2,2-Difluorobenzodioxole moiety is recognized for its potential in medicinal chemistry as a metabolically stable derivative of the benzodioxole fragment. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of 2,2-difluorobenzodioxole, marks a significant advancement in the field. The presence of a chlorine atom in position 4 of this derivative is considered beneficial for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Chemical Synthesis and Reactivity
The compound exhibits unique reactivity properties, making it a valuable candidate for various synthetic transformations. For example, the conversion of 2,2-difluoro-1,3-benzodioxole into a range of new derivatives has been achieved through reactions with different types of electrophiles and nucleophiles. These reactions open up pathways for synthesizing a wide array of compounds with potential applications in different fields, such as pharmaceuticals and materials science (Schlosser, Gorecka, & Castagnetti, 2003).
Luminescent Liquid Crystals
In the domain of materials science, particularly in the development of display materials, 2,2-Difluoro-4-cyano-1,3-benzodioxole has shown promising results. A series of new tolane-based luminescent liquid crystals (LLCs) with 2-cyano-3,4-difluoro-1H-pyrrole as the core structure exhibited strong luminescence and thermal stability. These compounds, with their ability to emit light in different colors and exhibit certain liquid crystalline phases, highlight the potential of 2,2-Difluoro-4-cyano-1,3-benzodioxole in the field of advanced luminescent materials (Zhang et al., 2018).
Biodegradation and Environmental Impact
An interesting aspect of 2,2-Difluoro-4-cyano-1,3-benzodioxole is its interaction with the environment, especially its biodegradation. The compound, when exposed to certain microbes like Pseudomonas putida F1, undergoes rapid defluorination, a process significantly faster than previously reported rates. This high rate of biodegradation, especially for a polyfluorinated compound, is remarkable and suggests potential environmental pathways for the breakdown of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety (Bygd, Aukema, Richman, & Wackett, 2021).
Mechanism of Action
Target of Action
It’s known that the compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s incorporated into.
Mode of Action
Its transformation pathway involves decyanation and deamination , which could potentially alter its interaction with its targets.
Biochemical Pathways
Its transformation pathway involves the disruption of the oxidized cyanopyrrole ring at the nh-c bond . This process could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Its transformation into 2,2-difluoro-2h-1,3-benzodioxole-4-carboxylic acid suggests that it undergoes metabolic changes in the body, which could impact its bioavailability.
Result of Action
Its transformation into 2,2-difluoro-2h-1,3-benzodioxole-4-carboxylic acid indicates that it undergoes significant chemical changes, which could potentially result in various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-4-cyano-1,3-benzodioxole. For instance, it has been noted that the compound is unstable under normal temperature, and its storage temperature is recommended to be 2 - 4°C . Additionally, it’s been reported that the compound may accumulate in confined spaces, particularly at or below ground level . These factors could potentially influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCHTYSRAQFUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-4-cyano-1,3-benzodioxole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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